N-(azetidin-3-ylidene)hydroxylamine

Description

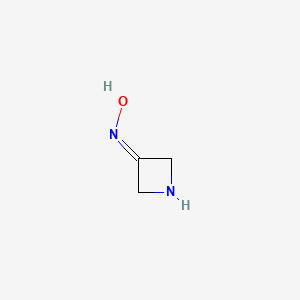

N-(azetidin-3-ylidene)hydroxylamine is a heterocyclic compound featuring a three-membered azetidine ring fused with a hydroxylamine (-NHOH) group. This structure combines the strained azetidine ring, known for its reactivity, with the redox-active hydroxylamine moiety, which confers unique chemical and biological properties.

Properties

IUPAC Name |

N-(azetidin-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-5-3-1-4-2-3/h4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVACUZFXTDDBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NO)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for N-(azetidin-3-ylidene)hydroxylamine

Starting Materials and Key Intermediates

- The synthesis typically begins with azetidin-3-one or its derivatives as the azetidine ring precursor.

- Protection of hydroxylamine functionalities (e.g., N-Boc or O-protection) is commonly employed to control reactivity.

- Halogenated azetidine derivatives or azetidinylidene acetates serve as electrophilic partners in subsequent coupling or addition reactions.

Core Preparation Routes

Horner–Wadsworth–Emmons (HWE) Reaction and Aza-Michael Addition

- (N-Boc-azetidin-3-ylidene)acetate is prepared from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction.

- This intermediate undergoes aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted azetidines.

- This method allows for the introduction of various substituents on the azetidine ring, facilitating structural diversity.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

- N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have been synthesized via Pd(0)-catalyzed Buchwald-Hartwig amination.

- The reaction couples 2-halopyridines with O-protected hydroxylamines under mild conditions.

- N-alkylation of N-Boc-O-protected hydroxylamines with alkyl halides precedes the cross-coupling step.

- Removal of protecting groups is achieved by treatment with anhydrous acids such as trifluoroacetic acid (TFA).

Lewis Acid Catalyzed Cyclization

- Compounds bearing acrylonitrile moieties react under Lewis acid catalysis (e.g., lithium tetrafluoroborate or boron trifluoride etherate) to form azetidine derivatives.

- These reactions are typically conducted at 0 °C to 100 °C over 18-24 hours in solvents like acetonitrile or dichloromethane.

- This step often finalizes the formation of the azetidinylidene hydroxylamine structure.

Reductive Amination and One-Pot Synthesis

Detailed Preparation Procedure from Literature

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. | (N-Boc)azetidin-3-one, DBU, phosphonate reagent | Horner–Wadsworth–Emmons reaction to form (N-Boc-azetidin-3-ylidene)acetate | Formation of azetidinylidene intermediate with protected amine |

| 2. | NH-heterocycles, aza-Michael addition conditions | Nucleophilic addition to the activated alkene | Functionalized 3-substituted azetidine derivatives |

| 3. | N-Boc-O-protected hydroxylamine, alkyl halides, NaH, DMF | N-alkylation under SN2 conditions | N-alkylated hydroxylamines |

| 4. | Pd(0) catalyst (Pd(PPh3)4), base (K2CO3), 2-halopyridines, dioxane/water | Buchwald-Hartwig amination to form C-N bond | Formation of N-(pyridin-2-yl)hydroxylamine scaffold |

| 5. | TFA, anhydrous conditions | Deprotection of N-Boc groups | Free hydroxylamine derivatives |

| 6. | Acrylonitrile derivatives, Lewis acid catalyst (LiBF4 or BF3·OEt2), solvents (CH3CN, DCM) | Cyclization to azetidinylidene hydroxylamine | Final target compound formation |

Research Discoveries and Optimization Notes

- The choice of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical in the initial coupling steps to ensure high reactivity and selectivity.

- Palladium catalysts with various ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2) have been optimized to improve yields and reduce reaction times in cross-coupling steps.

- Bases like potassium carbonate and triethylamine facilitate deprotonation and promote nucleophilic substitution or amination reactions.

- Lewis acid catalysis under controlled temperature conditions enables efficient ring closure and cyclization without significant side reactions.

- Reductive amination routes offer a versatile and convergent approach to hydroxylamine derivatives, allowing incorporation of diverse substituents.

- Protecting group strategies (N-Boc, O-PMB) are essential for controlling chemoselectivity and enabling stepwise functionalization.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Horner–Wadsworth–Emmons + Aza-Michael Addition | DBU, phosphonate, NH-heterocycles | Olefination + nucleophilic addition | Efficient introduction of azetidinylidene moiety | Requires protection of amines |

| Pd-Catalyzed Buchwald-Hartwig Amination | Pd(PPh3)4, K2CO3, 2-halopyridines | Cross-coupling amination | High selectivity, broad substrate scope | Sensitive to moisture, requires inert atmosphere |

| Lewis Acid Catalyzed Cyclization | LiBF4, BF3·OEt2 | Cyclization | High yield, mild conditions | Requires careful temperature control |

| Reductive Amination | Aldehydes, reducing agents | One-pot synthesis | Streamlined, versatile | May need purification to remove side products |

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(azetidin-3-ylidene)hydroxylamine has several applications in scientific research:

Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.

Industry: This compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(azetidin-3-ylidene)hydroxylamine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s ring strain and electronic properties enable it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecule .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

- N-(azetidin-3-ylidene)hydroxylamine : Combines an azetidine ring (C₃H₅N) with a hydroxylamine substituent. The azetidine ring introduces ring strain, enhancing reactivity, while the hydroxylamine group enables redox activity and nucleophilic behavior.

- N-(oxolan-3-ylmethylidene)hydroxylamine (CAS: 79710-87-5): Features a tetrahydrofuran (oxolane) ring instead of azetidine.

- N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine (CAS: 110828-79-0): Lacks a cyclic structure but includes a dimethoxypropane substituent.

- N-hexan-3-ylidenehydroxylamine (CAS: 28364-56-9): A linear aliphatic ketoxime derivative. The absence of a cyclic structure reduces steric strain but may limit applications in rigid molecular frameworks .

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Key Features |

|---|---|---|---|

| This compound | Azetidine ring | Hydroxylamine | High ring strain, redox activity |

| N-(oxolan-3-ylmethylidene)hydroxylamine | Oxolane (THF) ring | Hydroxylamine | Reduced strain, oxygen heteroatom |

| N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine | Linear chain | Dimethoxypropane, hydroxylamine | Electron-rich, stabilized hydroxylamine |

| N-hexan-3-ylidenehydroxylamine | Aliphatic chain | Ketoxime | Flexible, aliphatic backbone |

Reactivity and Stability

- Hydroxylamine derivatives are prone to oxidation and can act as reducing agents. notes that hydroxylamine reacts with organic matter to form N- or S-containing artifacts, complicating extraction processes .

Antimicrobial and Enzymatic Activity

- N-substituted hydroxylamines : Exhibit antimicrobial activity by inhibiting ribonucleotide reductase and acting as radical scavengers (). However, O-ethyl hydroxylamine’s bioactivity is less documented, suggesting substituent-dependent effects .

- Mutagenic Potential: Hydroxylamine itself is a known mutagen (), and its derivatives, such as N-(2-methoxyphenyl)hydroxylamine, undergo CYP-mediated metabolism, producing reactive intermediates like o-aminophenol () .

Metabolic Pathways

- N-(2-methoxyphenyl)hydroxylamine: Metabolized by hepatic microsomes to o-anisidine (reductive pathway) and o-aminophenol (oxidative pathway), with CYP1A enzymes being most efficient () .

- This compound : Expected to undergo similar CYP-mediated transformations, though its azetidine ring may influence metabolic stability.

Pharmaceutical and Material Science

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(azetidin-3-ylidene)hydroxylamine, and how can reaction parameters be systematically optimized?

- Methodology : Condensation reactions between azetidine derivatives and hydroxylamine under controlled pH (acidic/basic) are commonly employed. For example, analogous compounds like (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine are synthesized by reacting pyrazole precursors with hydroxylamine, with yields dependent on solvent polarity (e.g., ethanol vs. DMF) and temperature (25–60°C) . Optimization should include kinetic studies (time-resolved NMR) and purity assessment via HPLC.

Q. Which analytical techniques are most robust for structural elucidation and purity assessment of this compound?

- Methodology : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., hydroxylamine N-O stretches at ~900 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight. Nuclear magnetic resonance (NMR) resolves stereochemistry, particularly for azetidine ring protons (δ 3.0–4.0 ppm). Purity is validated via reverse-phase HPLC with UV detection at 254 nm, as demonstrated for benzotriazole-hydroxylamine hybrids .

Q. What storage and handling protocols mitigate decomposition of hydroxylamine derivatives like this compound?

- Methodology : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid incompatible materials (strong acids/oxidizers) and moisture, as hydroxylamines hydrolyze readily. Use glass-coated vials to minimize surface adsorption. Stability assays (TGA/DSC) under varying humidity and temperature can identify decomposition thresholds .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) enzymes influence the metabolic fate of this compound, and what experimental models validate these pathways?

- Methodology : Rat/rabbit hepatic microsomes supplemented with NADPH can model oxidative/reductive metabolism. For example, N-(2-methoxyphenyl)hydroxylamine is metabolized to o-aminophenol (oxidative) and o-anisidine (reductive) via CYP1A and CYP2E1 isoforms . Species-specific differences are addressed using humanized CYP-transgenic models or recombinant enzyme systems.

Q. How can contradictory metabolic data across species be resolved for hydroxylamine derivatives?

- Methodology : Cross-species comparisons (e.g., rat vs. rabbit microsomes) paired with CYP isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) clarify enzymatic contributions. For instance, CYP2E1 dominates o-aminophenol formation in rats but not rabbits . Metabolite quantification via LC-MS/MS with isotopically labeled internal standards improves reproducibility.

Q. What computational strategies predict the reactivity and bioactivity of this compound?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens against targets like monoamine oxidases or neurotransmitter receptors. ADME-Tox profiling (SwissADME) assesses drug-likeness, while molecular dynamics simulations evaluate stability in biological membranes .

Data Contradiction Analysis

- Example : Species-specific metabolic discrepancies (e.g., rabbit vs. rat microsomes ) arise from CYP isoform expression variations. Resolve by:

- Conducting enzyme kinetic studies (Km, Vmax) with purified isoforms.

- Validating findings in human hepatocyte models to prioritize clinically relevant pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.